molecular formula C7H7F2N3O2 B12472416 3-cyclopropyl-1-(difluoromethyl)-5-nitro-1H-pyrazole

3-cyclopropyl-1-(difluoromethyl)-5-nitro-1H-pyrazole

Cat. No.: B12472416
M. Wt: 203.15 g/mol
InChI Key: GCPYCHUBXVEXNA-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(difluoromethyl)-5-nitro-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a difluoromethyl group, and a nitro group attached to a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(difluoromethyl)-5-nitro-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by the introduction of the cyclopropyl, difluoromethyl, and nitro groups through various substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-(difluoromethyl)-5-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-cyclopropyl-1-(difluoromethyl)-5-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(difluoromethyl)-5-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows for potential redox reactions, while the difluoromethyl group can enhance the compound’s stability and binding affinity. The cyclopropyl group may contribute to the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-1-(difluoromethyl)cyclohexanol
  • 3-cyclopropyl-1-propene
  • 3-cyclopropyl-2-propene

Uniqueness

Compared to similar compounds, 3-cyclopropyl-1-(difluoromethyl)-5-nitro-1H-pyrazole stands out due to the presence of the nitro group on the pyrazole ring, which imparts unique chemical reactivity and potential biological activity. The combination of the cyclopropyl and difluoromethyl groups further enhances its stability and versatility in various applications.

Properties

Molecular Formula

C7H7F2N3O2

Molecular Weight

203.15 g/mol

IUPAC Name

3-cyclopropyl-1-(difluoromethyl)-5-nitropyrazole

InChI

InChI=1S/C7H7F2N3O2/c8-7(9)11-6(12(13)14)3-5(10-11)4-1-2-4/h3-4,7H,1-2H2

InChI Key

GCPYCHUBXVEXNA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C(=C2)[N+](=O)[O-])C(F)F

Origin of Product

United States

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